2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide
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Description
The compound seems to be a complex organic molecule that contains functional groups such as pyrazole, pyrimidine, and naphthalene. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings.
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, coordination compounds of copper (II) halides with 2- (3,5-Dimethylpyrazol-1-yl)benzimidazole have been synthesized .Scientific Research Applications
Synthesis and Molecular Modelling
Researchers have synthesized novel derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione as potential anticonvulsant agents. These compounds, including the target molecule, were characterized by analytical and spectral data, and their anticonvulsant activity was evaluated through in vivo tests, showing significant delay in convulsion onset and prolongation of survival time compared to phenobarbital. Molecular modelling studies indicated a CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Antitumor and Antioxidant Activities
A study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including the target molecule's derivatives, assessed their computational and pharmacological potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results highlighted moderate inhibitory effects in assays and good affinity for certain targets, suggesting potential analgesic and anti-inflammatory effects (Faheem, 2018).
Material Science Applications
In material science, the target compound's derivatives have been explored for their physicochemical properties. For instance, derivatives showing turn-on fluorescent chemosensor capabilities for high selectivity and sensitivity of Al3+ ions indicate their potential application in metal ion detection and analysis. The study investigated extinction coefficient, oscillator strength, transition dipole moment, Stokes shift, and fluorescence quantum yield in different solvents (Asiri et al., 2018).
Antimicrobial Activity
Research into the synthesis and evaluation of compounds containing the target molecule's framework has revealed potent antimicrobial properties. Compounds with specific substitutions on the naphthalene rings demonstrated effective antimicrobial activities against a variety of pathogens, indicating their potential as antimicrobial agents (Yuan et al., 2014).
Imaging and Neuroinflammation
Novel pyrazolo[1,5-a]pyrimidines, related to the structure of the target molecule, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests the compound's derivatives could be used as PET radiotracers for in vivo imaging of neuroinflammation, highlighting their significance in biomedical research (Damont et al., 2015).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-12-15(2)28(26-14)23-24-17(4)16(3)22(30)27(23)13-21(29)25-20-11-7-9-18-8-5-6-10-19(18)20/h5-12H,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNHPYRPTIRJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC4=CC=CC=C43)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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